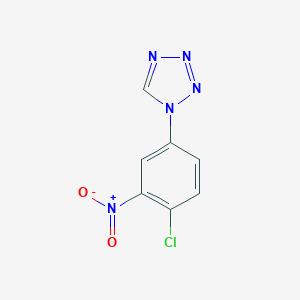

1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

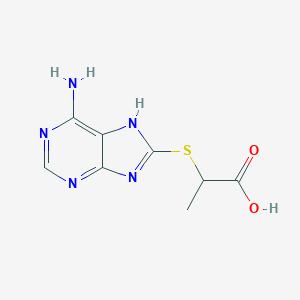

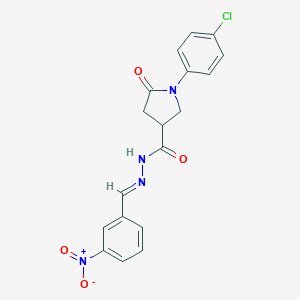

The compound “1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 4-chloro-3-nitrophenyl group is a derivative of phenyl group, which is a functional group characterized by a ring of six carbon atoms, known as a benzene ring .

Molecular Structure Analysis

The molecular structure of “1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole” would likely consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have nitro (-NO2) and chloro (-Cl) substituents attached to it .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : Tetrazole compounds, including variants of phenyl tetrazoles, have been synthesized and analyzed using various techniques such as Infrared spectroscopy, mass spectrometry, Nuclear Magnetic Resonance, and X-ray Diffraction. These compounds show exothermic decomposition in a certain temperature range, leading to the release of nitrogen and formation of isonitrile as decomposition products (Yılmaz et al., 2015).

Corrosion Inhibition : Studies have shown that certain derivatives of tetrazole, like 1-(4-nitrophenyl)-5-amino-1H-tetrazole, exhibit inhibitory effects on the corrosion of metals such as stainless steel and aluminum in acidic environments. These compounds act by adsorbing onto the metal surface, thereby hindering acid attack and modifying the anodic dissolution process (Ehsani et al., 2014), (Ehsani et al., 2015).

Prototropic Tautomerism : Research on tautomerism in tetrazoles, including 1-phenyl- and 1-(4-nitrophenyl)tetrazoles, reveals their thermodynamic stability and the potential formation of specific ions upon protonation, which is crucial for understanding their chemical behavior (Poplavskaya et al., 2000).

Catalytic Properties : Tetrazole-based coordination polymers have been studied for their catalytic properties, particularly in the coupling reactions of α-amino acids. This research contributes to the understanding of the utility of tetrazole compounds in catalysis (Xu et al., 2015).

Molecular Docking and Bioassay Studies : Molecular docking studies have been conducted to understand the interaction of tetrazole compounds within the active site of enzymes like cyclooxygenase-2. These studies are crucial for designing drugs and understanding the molecular basis of their action (Al-Hourani et al., 2016).

Electronic Properties : The electronic properties of tetrazole derivatives have been explored through experimental and theoretical studies, highlighting their potential in various electronic applications (Rayat et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-chloro-3-nitrophenyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN5O2/c8-6-2-1-5(3-7(6)13(14)15)12-4-9-10-11-12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEPUUMWQHWBMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B400304.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B400310.png)

![Tetramethyl 5',5',9'-trimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400315.png)

![Tetramethyl 6'-[(2-iodophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400318.png)

![1-(4-iodophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400319.png)

![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400321.png)

![3-(4-Bromophenyl)acrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400322.png)